1-(4-Fluorophenyl)piperazine dihydrochloride
Overview
Description
1-(4-Fluorophenyl)piperazine dihydrochloride is a chemical compound that is related to a family of piperazine derivatives. These derivatives are of significant interest in various fields of chemistry and medicine due to their potential biological activities and applications in drug development. Piperazine rings are a common motif in pharmaceuticals and are known for their versatility in chemical reactions and synthesis .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step chemical processes. For instance, the synthesis of a compound structurally related to 1-(4-Fluorophenyl)piperazine dihydrochloride, which is intended to image dopamine D4 receptors, was achieved through electrophilic fluorination of a trimethylstannyl precursor . Another related compound, a cerebral vasodilator, was synthesized to confirm the structures of its metabolites . Additionally, novel piperazine-1-yl-1H-indazole derivatives were synthesized using a simple and efficient process, highlighting the adaptability of piperazine chemistry . The synthesis of N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine also demonstrates the chemical flexibility of piperazine compounds .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often elucidated using X-ray crystallography. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined, revealing a nearly planar benzimidazole ring and a chair conformation for the piperazine ring . Similarly, the crystal structure of a novel 1-benzhydryl-piperazine derivative was confirmed, showing a chair conformation for the piperazine ring and a distorted tetrahedral geometry around the sulfur atom .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug synthesis. The reactivity of the piperazine ring allows for the introduction of different substituents, which can significantly alter the biological activity of the compound. For instance, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involved the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. Thermal and crystallographic studies of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine single crystal revealed several intermolecular interactions that stabilize the crystal lattice and determined the thermal stability of the compound . The crystal and molecular structure studies of 1-(2-fluorophenyl)piperazine cations in different salts provided insights into the intermolecular interactions and three-dimensional networks formed by hydrogen bonding .
Scientific Research Applications
Synthesis and Applications in Drug Development
1-(4-Fluorophenyl)piperazine dihydrochloride is a key component in the synthesis of various drugs. For instance, it is used in the production of Flunarizine, a drug that serves as a calcium channel blocker and shows effectiveness in treating migraines, dizziness, and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016). Additionally, it is a fundamental compound in the synthesis of KB-2796, a cerebral vasodilator (Ohtaka, Hori, Iemura, & Yumioka, 1989).
Role in Dopamine Uptake Inhibition
The compound plays a crucial role in the development of dopamine uptake inhibitors, such as GBR-12909. This inhibitor is significant in neuroscience research, particularly in studying neurotransmitter systems and potential treatments for disorders like depression and addiction (Ironside et al., 2002).
Antitumor Activity
Recent research has explored the antitumor potential of derivatives of 1-(4-Fluorophenyl)piperazine dihydrochloride. A study synthesizing novel Schiff bases containing this compound showed significant inhibitory activity against tumor cells, indicating its potential application in cancer therapy (Ding et al., 2016).
Metabolism and Pharmacokinetics
Studies on the metabolism and pharmacokinetics of drugs containing 1-(4-Fluorophenyl)piperazine dihydrochloride are crucial in understanding their behavior in the body. For instance, the metabolism of KB-2796, which contains this compound, has been extensively studied in rats, providing insights into its biotransformation and effect on drug-metabolizing enzymes (Awata et al., 1994).
Other Applications
The compound is also a key intermediate in the synthesis of various neuroleptic agents, such as Fluspirilen and Penfluridol, highlighting its broad application in the development of psychiatric medications (Botteghi et al., 2001).
Safety And Hazards
This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It poses hazards such as toxicity if ingested, skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
1-(4-fluorophenyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQVAQAZQDURKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583518 | |
Record name | 1-(4-Fluorophenyl)piperazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)piperazine dihydrochloride | |
CAS RN |
64090-19-3 | |
Record name | 1-(4-Fluorophenyl)piperazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Fluorophenyl) piperazine, dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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